molecular formula C17H17ClN2O3 B6692866 4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide

4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide

Cat. No.: B6692866
M. Wt: 332.8 g/mol
InChI Key: MKZRUWZUIHGBOZ-GOEBONIOSA-N
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Description

4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 2nd position, and a pyridin-3-yloxolan-3-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The resulting 4-chloro-2-methoxyaniline is then reacted with an appropriate acid chloride or anhydride to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-2-formyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is unique due to the presence of the pyridin-3-yloxolan-3-yl group, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-22-15-9-12(18)4-5-13(15)17(21)20-14-6-8-23-16(14)11-3-2-7-19-10-11/h2-5,7,9-10,14,16H,6,8H2,1H3,(H,20,21)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZRUWZUIHGBOZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NC2CCOC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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